(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Catalog No.
S3401730
CAS No.
1986297-80-6
M.F
C10H18Cl2N2
M. Wt
237.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydroch...

CAS Number

1986297-80-6

Product Name

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1

InChI Key

ISKBUIGUNHZFKY-YCBDHFTFSA-N

SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, with the chemical formula C10H18Cl2N2 and CAS number 1986297-80-6, is a chiral organic compound. It features a dimethylamino group and an aminoethyl side chain, making it structurally significant in various chemical and biological contexts. The compound is characterized by its solid physical form and is soluble in water, indicating potential utility in aqueous environments . It has a molecular weight of approximately 237.17 g/mol and displays notable properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier .

Typical of amines and aromatic compounds. Notably, it can undergo:

  • N-Alkylation: The dimethylamino group can be further alkylated to form quaternary ammonium salts.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions under appropriate conditions, modifying its reactivity and properties.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced solubility profiles.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:

  • Neurotransmitter Modulator: Its ability to cross the blood-brain barrier suggests it may influence neurotransmitter systems.
  • Antidepressant Agent: Some studies indicate potential efficacy in mood regulation, although specific clinical data may be limited.
  • Anticancer Activity: Preliminary research suggests it might have cytotoxic effects on certain cancer cell lines.

Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potentials.

The synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves several steps:

  • Starting Material Preparation: Dimethylaniline is reacted with an appropriate aminoethyl derivative.
  • Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography or crystallization are employed to isolate the (R) enantiomer.
  • Formation of Dihydrochloride Salt: The final step often involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt.

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride finds applications in several fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations targeting neurological disorders.
  • Research: Utilized in biochemical studies exploring neurotransmitter dynamics and receptor interactions.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique properties make it valuable for both research and industrial applications.

Studies on (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride's interactions with biological systems reveal important insights:

  • Receptor Binding: Investigations into its binding affinity for various neurotransmitter receptors have been conducted, indicating possible modulatory effects.
  • Metabolic Pathways: Understanding how this compound is metabolized can inform its pharmacokinetics and potential side effects.
  • Drug Interactions: Research into how it interacts with other pharmaceuticals is crucial for assessing safety profiles in combination therapies.

These studies contribute to a deeper understanding of its therapeutic potential and safety.

Several compounds share structural similarities with (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, which can be compared based on their functional groups, biological activities, and applications:

Compound NameCAS NumberKey FeaturesBiological Activity
1,4-Diamino-N,N-dimethylaniline536-46-9Contains two amino groupsPotential anticancer properties
N,N-Dimethylaminoethylbenzene122779-42-4Simple structure without chiralityNeurotransmitter activity
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride1986297-80-6Stereoisomer of the primary compoundPotentially different receptor affinity

Uniqueness

The uniqueness of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride lies in its specific chiral configuration, which may confer distinct biological activities compared to its non-chiral counterparts or other stereoisomers. This aspect is crucial for developing targeted therapies that leverage its unique pharmacological profile.

Dates

Modify: 2023-08-19

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